Cas no 22583-75-1 (Benzophenone-d10)
Benzophenone-d10 structure
Product Name:Benzophenone-d10
CAS-nummer:22583-75-1
MF:C13H10O
MW:192.279520511627
MDL:MFCD00143675
CID:271613
PubChem ID:24870701
Update Time:2025-04-19
Benzophenone-d10 Chemische en fysische eigenschappen
Naam en identificatie
-
- Methanone,di(phenyl-2,3,4,5,6-d5)-
- BENZOPHENONE-[D10]
- Benzophenone-d10
- (2H10)Benzophenone
- [D10]benzophenone
- 471178_ALDRICH
- AC1MHYUA
- Benzophenone-2H10
- benzophenone-d5
- decadeuteriobenzophenone
- EINECS 245-107-5
- Perdeuteriated benzophenone
- SCHEMBL16559394
- DTXSID50177110
- bis(2, 3, 4, 5, 6-pentadeuteriophenyl)methanone
- CS-0226295
- HY-Y0546S
- D98471
- bis(2,3,4,5,6-pentadeuteriophenyl)methanone
- decadeuterobenzophenone
- bis[(2,3,4,5,6-?H?)phenyl]methanone
- J-014772
- Benzophenone-d10, 99 atom % D
- 22583-75-1
- BENZOPHENONE (D10, 98%)
- RWCCWEUUXYIKHB-LHNTUAQVSA-N
-
- MDL: MFCD00143675
- Inchi: 1S/C13H10O/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D
- InChI-sleutel: RWCCWEUUXYIKHB-LHNTUAQVSA-N
- LACHT: O=C(C1C([2H])=C([2H])C([2H])=C([2H])C=1[2H])C1C([2H])=C([2H])C([2H])=C([2H])C=1[2H]
Berekende eigenschappen
- Exacte massa: 192.135932
- Monoisotopische massa: 192.135932
- Aantal isotopen atomen: 10
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 1
- Zware atoomtelling: 14
- Aantal draaibare bindingen: 2
- Complexiteit: 165
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Oppervlakte lading: 0
- Aantal tautomers: none
- XLogP3: none
- Topologisch pooloppervlak: 17.1
Experimentele eigenschappen
- Kleur/vorm: 未确定2. 密度(g/mL,25/4℃)
- Dichtheid: 1.087
- Smeltpunt: 47-51 °C (lit.)
- Kookpunt: 305 °C(lit.)
- Vlampunt: 华氏:280.4 °F
摄氏:138 °C - Brekindex: 1.583
- Stabiliteit/houdbaarheid: Stable. Hygroscopic. Incompatible with strong oxidising agents, strong reducing agents.
- PSA: 17.07000
- LogboekP: 2.91760
- Dampfdruk: No data available
Benzophenone-d10 Beveiligingsinformatie
-
Symbool:
- Signaalwoord:Warning
- Gevaarverklaring: H410
- Waarschuwingsverklaring: P264+P280+P305+P351+P338+P337+P313
- Vervoersnummer gevaarlijk materiaal:UN 3077 9 / PGIII
- WGK Duitsland:3
- Code gevarencategorie: 36/37/38
- Veiligheidsinstructies: 26-36
-
Identificatie van gevaarlijk materiaal:
- Risicozinnen:R36/37/38
- Opslagvoorwaarde:4°C条件下存储,-4摄氏度存储更佳
Benzophenone-d10 Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 471178-1G |
Benzophenone-d10 |
22583-75-1 | 1g |
¥4333.78 | 2023-12-06 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 471178-5G |
Benzophenone-d10 |
22583-75-1 | 5g |
¥10252.83 | 2023-12-06 | ||
| TRC | B204982-50mg |
Benzophenone-d10 |
22583-75-1 | 50mg |
$ 69.00 | 2023-04-19 | ||
| TRC | B204982-100mg |
Benzophenone-d10 |
22583-75-1 | 100mg |
$ 92.00 | 2023-04-19 | ||
| TRC | B204982-500mg |
Benzophenone-d10 |
22583-75-1 | 500mg |
$ 323.00 | 2023-04-19 | ||
| TRC | B204982-1g |
Benzophenone-d10 |
22583-75-1 | 1g |
$ 483.00 | 2023-04-19 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B874371-100mg |
Benzophenone-d10 |
22583-75-1 | 99 atom % D | 100mg |
¥968.00 | 2022-09-02 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B874371-500mg |
Benzophenone-d10 |
22583-75-1 | 99 atom % D | 500mg |
¥2,900.00 | 2022-09-02 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B874371-1g |
Benzophenone-d10 |
22583-75-1 | 99 atom % D | 1g |
¥5,280.00 | 2022-09-02 | |
| A2B Chem LLC | AF31457-5g |
BENZOPHENONE-D10 |
22583-75-1 | 99 atom% D | 5g |
$3379.00 | 2024-04-20 |
Benzophenone-d10 Gerelateerde literatuur
-
1. Molecular electron-spin quantum computers and quantum information processing: pulse-based electron magnetic resonance spin technology applied to matter spin-qubitsKazunobu Sato,Shigeaki Nakazawa,Robabeh Rahimi,Tomoaki Ise,Shinsuke Nishida,Tomohiro Yoshino,Nobuyuki Mori,Kazuo Toyota,Daisuke Shiomi,Yumi Yakiyama,Yasushi Morita,Masahiro Kitagawa,Kazuhiro Nakasuji,Mikio Nakahara,Hideyuki Hara,Patrick Carl,Peter H?fer,Takeji Takui J. Mater. Chem. 2009 19 3739
-
Aya Sanbonsuge,Tsugiko Takase,Den-ichiro Shiho,Yoshitaka Takagai Anal. Methods 2011 3 2160
-
Isuha Tarazona,Alberto Chisvert,Amparo Salvador Anal. Methods 2014 6 7772
-
Ammee Amboya,Tina Nguyen,Hien T. Huynh,Ashley Brown,Gretchen Ratliff,Heather Yonutas,Deniz Cizmeciyan,Arunkumar Natarajan,Miguel A. Garcia Garibay Org. Biomol. Chem. 2009 7 2322
-
5. Isolation of a uranium(iii) benzophenone ketyl radical that displays redox-active ligand behaviourEllen M. Matson,John J. Kiernicki,Nickolas H. Anderson,Phillip E. Fanwick,Suzanne C. Bart Dalton Trans. 2014 43 17885
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